2-Propylmalonic acid
Overview
Description
2-Propylmalonic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group . It is functionally related to succinic acid .
Synthesis Analysis
2,2-Dipropylmalonic acid is synthesized by hydrolysis of diethyl dipropyl malonate with potassium hydroxide solution in ethanol refluxed for 4 hours .
Molecular Structure Analysis
The molecular formula of this compound is C6H10O4 . The InChI representation is InChI=1S/C6H10O4/c1-2-3-4 (5 (7)8)6 (9)10/h4H,2-3H2,1H3, (H,7,8) (H,9,10)
. The Canonical SMILES representation is CCCC (C (=O)O)C (=O)O
.
Physical and Chemical Properties Analysis
The molar mass of this compound is 146.142 . The compound has a triple point temperature, normal boiling temperature, and critical temperature . It also has a critical pressure . The density of the compound can be determined under various conditions .
Scientific Research Applications
1. Diagnostic Marker in Propionic Acidemia and Related Disorders
2-Propylmalonic acid plays a crucial role in the diagnosis and understanding of propionic acidemia and methylmalonic aciduria. These conditions are inborn errors of metabolism, characterized by the accumulation of propionic acid and methylmalonic acid due to enzyme deficiencies. Propionic acidemia, in particular, is marked by an accumulation of propionic acid and related compounds like this compound. These metabolites are typically detected in body fluids like urine and blood, serving as key diagnostic markers (Baumgartner et al., 2014), (Rashed et al., 1995).
2. Study of Organic Acidurias
Research on organic acidurias, a group of metabolic disorders that include propionic acidemia, often involves the analysis of this compound. Techniques like proton nuclear magnetic resonance spectroscopy and tandem mass spectrometry have been utilized to identify and study the metabolites, including this compound, in these conditions. These studies provide insights into the biochemical pathways affected in organic acidurias and guide clinical management strategies (Iles et al., 1985), (Chace et al., 2001).
3. Neurological Research
The metabolites of this compound have been studied in the context of neurodegenerative conditions. For example, in methylmalonic aciduria, a disorder that leads to the accumulation of propionate and this compound, research has been conducted to understand their impact on the brain. This includes studies on organotypic brain cell cultures, which have shown that these metabolites can induce neurological changes and damage, providing valuable information for understanding the neuropathogenesis of these metabolic disorders (Jafari et al., 2013).
4. Enzymatic Research in Organic Synthesis
This compound derivatives are used in the field of organic synthesis, particularly in the development of pharmaceutical agents. For instance, enzymatic methods have been explored for synthesizing enantiomerically pure compounds from malonic acid derivatives, including this compound. This approach is significant in pharmaceutical research, where the synthesis of enantiomerically pure compounds is crucial (Brunner & Schmidt, 2000), (Terao et al., 2003).
Properties
IUPAC Name |
2-propylpropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDJODAWOFNASI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210603 | |
Record name | n-Propylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-62-6 | |
Record name | n-Propylmalonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | n-Propylmalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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